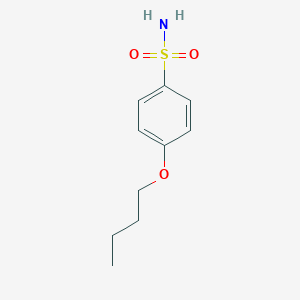

4-Butoxybenzenesulfonamide

Description

Properties

IUPAC Name |

4-butoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCVWKPGGOMFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365907 | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-58-5 | |

| Record name | 4-Butoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating 4-Butoxybenzenesulfonamide as a Novel Carbonic Anhydrase Inhibitor: A Strategic Guide

An in-depth technical guide by a Senior Application Scientist.

Abstract

The inhibition of carbonic anhydrase (CA) is a validated therapeutic strategy for a range of disorders, including glaucoma, epilepsy, and altitude sickness. The sulfonamide functional group is a cornerstone of CA inhibitor design, forming the primary zinc-binding element that anchors these molecules to the enzyme's active site. This guide outlines a comprehensive, field-proven strategy for the systematic investigation of a novel candidate, 4-Butoxybenzenesulfonamide, as a potential carbonic anhydrase inhibitor. We will move from theoretical evaluation and synthesis to detailed biochemical and biophysical characterization, providing a robust framework for researchers and drug development professionals. This document emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity and reproducibility.

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and biosynthetic pathways. In humans, at least 15 different CA isoforms have been identified, each with a distinct tissue distribution and physiological role. This isoform diversity presents a significant opportunity for the development of selective inhibitors that can target specific pathological processes while minimizing off-target effects.

The classical CA inhibitors, such as acetazolamide, are sulfonamide-based compounds that exhibit broad-spectrum activity across multiple CA isoforms. While effective, this lack of selectivity can lead to undesirable side effects. The ongoing quest is to identify and characterize novel sulfonamides with improved isoform selectivity and pharmacokinetic properties. 4-Butoxybenzenesulfonamide, with its distinct butoxy tail, presents an interesting scaffold for exploration. This guide provides the strategic workflow to determine its potential as a next-generation CA inhibitor.

Theoretical Framework and Initial Assessment

Before committing to extensive laboratory work, a combination of in silico modeling and a thorough review of the structure-activity relationships (SAR) of existing sulfonamide inhibitors is crucial.

In Silico Docking and Molecular Modeling

Computational docking studies serve as a cost-effective initial screen to predict the binding affinity and orientation of 4-Butoxybenzenesulfonamide within the active site of various human CA isoforms (e.g., CA I, II, IV, IX, and XII).

Causality: The active site of all CAs contains a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). Sulfonamide inhibitors function by displacing this water molecule, with the sulfonamide nitrogen atom forming a coordinate bond with the zinc ion. The remainder of the inhibitor molecule extends outwards, interacting with a variety of amino acid residues that differ between isoforms. These differing interactions are the basis for isoform selectivity. The purpose of docking is to predict how the butoxy tail of our candidate molecule will interact with these variable residues. A favorable docking score, coupled with a predicted interaction profile that differs from known non-selective inhibitors, provides a strong rationale for proceeding with experimental validation.

Predicted Binding Mode of 4-Butoxybenzenesulfonamide

The predicted binding mode of 4-Butoxybenzenesulfonamide in the active site of a generic human carbonic anhydrase is illustrated below. The sulfonamide group is expected to coordinate with the active site zinc ion, while the butoxy tail projects towards the hydrophobic region of the active site.

Caption: Predicted binding of 4-Butoxybenzenesulfonamide in the CA active site.

Synthesis and Characterization of 4-Butoxybenzenesulfonamide

A reliable and scalable synthesis route is the first practical step. The purity and structural integrity of the compound are paramount for accurate biological evaluation.

Synthetic Pathway

A common and efficient method for the synthesis of 4-alkoxybenzenesulfonamides involves a two-step process starting from 4-hydroxybenzenesulfonamide.

Caption: Synthetic workflow for 4-Butoxybenzenesulfonamide.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 4-hydroxybenzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Butoxybenzenesulfonamide.

Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the protons and carbons of the butoxy group and the benzene ring. |

| Mass Spectrometry | Molecular weight verification | A molecular ion peak corresponding to the calculated mass of C₁₀H₁₅NO₃S. |

| Elemental Analysis | Purity assessment | Experimental percentages of C, H, N, and S should be within ±0.4% of the theoretical values. |

| Melting Point | Purity and identity check | A sharp and defined melting point range. |

In Vitro Biochemical Evaluation

The core of the investigation is to determine the inhibitory potency and kinetics of 4-Butoxybenzenesulfonamide against a panel of physiologically relevant CA isoforms.

Determination of IC₅₀ and Kᵢ Values

The primary assay to determine inhibitory potency is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration. However, a more accessible and widely used method is the esterase activity assay, which is suitable for most academic and industrial labs.

Principle of the Esterase Assay: Many CA isoforms exhibit esterase activity, catalyzing the hydrolysis of esters like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will reduce the rate of NPA hydrolysis.

Step-by-Step Protocol for Esterase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the purified human CA isoform (e.g., hCA II) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of 4-Butoxybenzenesulfonamide in DMSO.

-

Prepare a stock solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add buffer to each well.

-

Add a fixed concentration of the CA enzyme to each well (except for the blank).

-

Add varying concentrations of 4-Butoxybenzenesulfonamide (typically a serial dilution) to the assay wells. Include a control well with DMSO only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding equilibrium to be reached.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the NPA substrate to all wells.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

-

Isoform Selectivity Profiling

To be a viable therapeutic candidate, 4-Butoxybenzenesulfonamide should ideally exhibit selectivity for a target isoform over off-target isoforms. The esterase inhibition assay described above should be repeated for a panel of key human CA isoforms:

-

Cytosolic isoforms: hCA I, hCA II (ubiquitous)

-

Membrane-bound isoforms: hCA IV (kidney, lung), hCA IX, hCA XII (tumor-associated)

The resulting Kᵢ values should be compiled into a selectivity table.

| CA Isoform | Kᵢ of Acetazolamide (nM) | Kᵢ of 4-Butoxybenzenesulfonamide (nM) | Selectivity Ratio (Kᵢ off-target / Kᵢ target) |

| hCA I | 250 | Experimental Value | Calculated Value |

| hCA II | 12 | Experimental Value | Calculated Value |

| hCA IV | 74 | Experimental Value | Calculated Value |

| hCA IX | 25 | Experimental Value | Calculated Value |

| hCA XII | 5.7 | Experimental Value | Calculated Value |

Table populated with known values for the standard drug Acetazolamide for comparison.

Biophysical Validation of Binding

While enzymatic assays confirm functional inhibition, biophysical techniques provide direct evidence of binding and can elucidate the thermodynamics of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ, the inverse of the dissociation constant Kₔ), the enthalpy change (ΔH), and the stoichiometry of binding (n).

Trustworthiness: ITC is considered the gold standard for characterizing binding interactions because it is a label-free technique performed in solution, and it directly measures the heat of binding, which is a fundamental property of the interaction. This provides a self-validating system to confirm the Kᵢ values obtained from enzymatic assays. A Kₔ value from ITC that is in close agreement with the Kᵢ from the inhibition assay strongly validates the proposed mechanism of action.

Conclusion and Future Directions

This guide has outlined a systematic and robust pathway for the comprehensive evaluation of 4-Butoxybenzenesulfonamide as a novel carbonic anhydrase inhibitor. The workflow, from in silico prediction to synthesis, biochemical characterization, and biophysical validation, ensures a high degree of scientific rigor.

Caption: Overall workflow for investigating a novel CA inhibitor.

Positive results from this comprehensive in vitro evaluation would provide a strong foundation for advancing 4-Butoxybenzenesulfonamide into cell-based assays to assess its efficacy in a more physiologically relevant context, followed by preclinical in vivo studies. The key to success lies in the methodical application of these self-validating protocols and a deep understanding of the structure-function relationships that govern carbonic anhydrase inhibition.

References

-

Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

-

Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468. [Link]

-

Krall, N., Pretto, F., & Neri, D. (2014). A small-molecule-drug conjugate for the treatment of carbonic anhydrase IX-expressing tumors. Angewandte Chemie International Edition, 53(16), 4231-4235. [Link]

-

Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668–678. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

-

Dumas, F., O'Brien, P. J., & Tipton, K. F. (2001). Isothermal titration calorimetry: a tool to study inhibitor binding to enzymes. Methods, 24(2), 174-185. [Link]

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-Butoxybenzenesulfonamide for Strategic Drug Design

Executive Summary

In the landscape of modern drug discovery, a profound understanding of a compound's physicochemical properties is not merely academic; it is the cornerstone of rational drug design and successful clinical translation. This guide provides an in-depth analysis of 4-butoxybenzenesulfonamide, a molecule of interest due to its sulfonamide core, a scaffold present in a wide array of therapeutic agents. We will dissect its key physicochemical parameters, contextualize their significance within established drug design principles like Lipinski's Rule of Five, and provide actionable, field-proven experimental protocols for their determination. This document is intended for medicinal chemists, pharmacologists, and formulation scientists dedicated to navigating the complex journey from a lead compound to a viable drug candidate.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry. Its journey began with the advent of sulfa drugs, the first broadly effective antibacterials, which revolutionized medicine.[1][2] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[2][3] However, the utility of the sulfonamide moiety extends far beyond antimicrobial activity. It is a key component in drugs for a multitude of conditions, including diuretics, hypoglycemics, and anti-inflammatory agents.[2][3]

The enduring prevalence of sulfonamides in drug development can be attributed to their unique physicochemical characteristics. The sulfonamide group is a hydrogen bond donor and acceptor, capable of forming strong interactions with biological targets. Furthermore, its acidic proton allows it to act as a bioisostere for carboxylic acids, offering a strategic alternative for modulating a compound's properties.[4] 4-Butoxybenzenesulfonamide, with its combination of the polar sulfonamide head and a moderately lipophilic butoxy tail, presents an intriguing candidate for lead optimization and fragment-based drug design.

Core Physicochemical Profile of 4-Butoxybenzenesulfonamide

A comprehensive understanding of a compound's physicochemical properties is paramount in the early stages of drug development.[5] These properties govern a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy.[6][7] The following table summarizes the key computed physicochemical properties of 4-butoxybenzenesulfonamide.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 213.30 g/mol [8] | Below the 500 Da threshold of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6][9] |

| XLogP3 | 2.5[8] | Indicates moderate lipophilicity, which is often a favorable characteristic for balancing membrane permeability and aqueous solubility.[10] |

| Hydrogen Bond Donors | 1[8] | Within the limit of ≤ 5, as per Lipinski's Rule of Five, which is favorable for membrane permeability.[6][9] |

| Hydrogen Bond Acceptors | 3[8] | Within the limit of ≤ 10, as per Lipinski's Rule of Five, contributing to good "drug-likeness."[6][9] |

| Polar Surface Area (PSA) | 68.5 Ų[8] | A key predictor of drug transport properties, with values in this range often associated with good cell permeability. |

Note: The values presented are computed properties and should be experimentally verified for definitive characterization.

Contextualizing Physicochemical Properties in Drug Design Frameworks

The raw data of a compound's physicochemical properties gains its true value when interpreted through the lens of established drug design principles.

Lipinski's Rule of Five: A First Pass Filter for "Drug-Likeness"

Formulated by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple heuristics to evaluate the "drug-likeness" of a chemical compound, particularly concerning its potential for oral bioavailability.[6][11] An orally active drug generally has:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular mass less than 500 daltons.

-

A calculated octanol-water partition coefficient (logP) not greater than 5.

As demonstrated in the table above, 4-butoxybenzenesulfonamide comfortably adheres to all of Lipinski's rules, making it an attractive starting point for further investigation. It is crucial to remember that these are guidelines, not rigid laws, but they provide a valuable framework for prioritizing compounds in the early discovery phase.[12]

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[13][14] This system is instrumental in predicting a drug's in vivo performance from in vitro measurements and can be used to streamline regulatory approval processes, including justifying biowaivers for in vivo bioequivalence studies.[13][15][16][17]

The four BCS classes are:

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

Based on its calculated XLogP3 of 2.5, 4-butoxybenzenesulfonamide is anticipated to have good permeability. The experimental determination of its aqueous solubility will be the critical next step to definitively place it within the BCS framework. This classification will have significant implications for its formulation development strategy.

Essential Experimental Protocols for Physicochemical Characterization

While computational models provide valuable initial estimates, experimental determination of physicochemical properties is non-negotiable for accurate drug design and development.[18][19] Here, we outline the standard, field-proven protocols for characterizing the key properties of 4-butoxybenzenesulfonamide.

Determination of Aqueous Solubility (Thermodynamic Solubility)

Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a common hurdle in drug development, often leading to low and variable bioavailability.

Protocol: Shake-Flask Method (ICH Guideline Compliant)

-

Preparation of Saturated Solution: Add an excess amount of 4-butoxybenzenesulfonamide to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range of the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of 4-butoxybenzenesulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL at each pH.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Determination of Lipophilicity (logP)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's permeability across biological membranes, plasma protein binding, and metabolic stability.

Protocol: Shake-Flask Method for logP (Octanol-Water Partition Coefficient)

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.

-

Partitioning: Dissolve a known amount of 4-butoxybenzenesulfonamide in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase to create a biphasic system.

-

Equilibration: Agitate the mixture vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of 4-butoxybenzenesulfonamide in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: logP = log10([Compound]octanol / [Compound]aqueous).

Experimental Workflow for logP Determination

Caption: Workflow for shake-flask logP determination.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa of a molecule determines its ionization state at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. The sulfonamide proton of 4-butoxybenzenesulfonamide is acidic and its pKa will be a critical parameter.

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve an accurately weighed amount of 4-butoxybenzenesulfonamide in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Acquisition: Record the pH values as a function of the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the midpoint of the titration curve, where half of the acidic species has been neutralized. Alternatively, the pKa can be calculated from the first derivative of the titration curve.

Synthesis Considerations

The synthesis of 4-butoxybenzenesulfonamide and its analogs is a key aspect of lead optimization. A common synthetic route involves a two-step process:

-

Chlorosulfonation: Reaction of butoxybenzene with chlorosulfonic acid to yield 4-butoxybenzenesulfonyl chloride.

-

Amination: Subsequent reaction of the sulfonyl chloride with ammonia or an appropriate amine to form the desired sulfonamide.[4]

This synthetic accessibility allows for the facile generation of derivatives to explore structure-activity relationships (SAR) and structure-property relationships (SPR).

General Synthetic Pathway for 4-Butoxybenzenesulfonamide

Caption: Synthetic route to 4-butoxybenzenesulfonamide.

Conclusion and Future Directions

4-Butoxybenzenesulfonamide presents a promising starting point for drug discovery endeavors, primarily due to its favorable physicochemical profile as predicted by computational methods and its adherence to Lipinski's Rule of Five. The sulfonamide moiety offers a versatile handle for chemical modification, enabling the fine-tuning of its properties to optimize for a specific therapeutic target.

The immediate next steps for any research program involving this compound should be the rigorous experimental validation of its physicochemical properties, particularly its aqueous solubility and pKa. This data will not only provide a more accurate picture of its "drug-likeness" but will also be essential for guiding formulation development and interpreting the results of in vitro and in vivo studies. By grounding our drug design efforts in a solid understanding of these fundamental physicochemical principles, we significantly enhance the probability of translating a promising molecule into a successful therapeutic.

References

- An Overview of the Biopharmaceutics Classification System (BCS) - GSC Online Press. (2024, September 28).

- Lipinski's rule of five - Wikipedia. (n.d.).

- 4-Butylbenzenesulfonamide | C10H15NO2S | CID 2054776 - PubChem - NIH. (n.d.).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).

- CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents. (n.d.).

- Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology. (n.d.).

- Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.).

- Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC - NIH. (n.d.).

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).

- How to synthesis 4-formylbenzenesulfonamide practically ? | ResearchGate. (2016, February 28).

- The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PubMed Central. (2012, November 12).

- The Rule of 5 - Two decades later - Sygnature Discovery. (n.d.).

- Sulfonamide (medicine) - Wikipedia. (n.d.).

- Physicochemical Characterization - Creative Biolabs. (n.d.).

- New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA. (n.d.).

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20).

- Biopharmaceutics Classification System - Wikipedia. (n.d.).

- Mastering Lipinski Rules for Effective Drug Development - bioaccess. (n.d.).

- Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. (n.d.).

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13).

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (n.d.).

- M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. (n.d.).

- Characterization of Physicochemical Properties - Pace Analytical. (n.d.).

- Med.chem sulfonamides | PPT - Slideshare. (n.d.).

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Med.chem sulfonamides | PPT [slideshare.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA [tcichemicals.com]

- 5. langhuapharma.com [langhuapharma.com]

- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4-Butylbenzenesulfonamide | C10H15NO2S | CID 2054776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 10. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 15. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. fda.gov [fda.gov]

- 18. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

Structural Architecture & Computational Profiling of 4-Butoxybenzenesulfonamide

Executive Summary

4-Butoxybenzenesulfonamide is a significant structural motif in medicinal chemistry, serving as a lipophilic scaffold for the design of Carbonic Anhydrase (CA) inhibitors . Unlike its purely alkylated analog (4-butylbenzenesulfonamide), the inclusion of the ether oxygen in the butoxy tail alters the electronic distribution of the phenyl ring and introduces a potential hydrogen bond acceptor site. This guide details the structural encoding (SMILES), 3D conformational landscape, and computational protocols required to model this compound for Structure-Activity Relationship (SAR) studies.

Chemical Identity & SMILES Architecture

The Simplified Molecular Input Line Entry System (SMILES) provides a linear ASCII string representation of the molecular graph. For 4-Butoxybenzenesulfonamide, the notation must capture the para-substitution pattern and the specific oxidation state of the sulfur atom.

Canonical SMILES

CCCCOc1ccc(S(N)(=O)=O)cc1

Structural Parsing

The string can be deconstructed into three distinct pharmacophoric elements:

| Segment | SMILES Component | Chemical Significance |

| Lipophilic Tail | CCCC | A butyl chain providing hydrophobic bulk, critical for interacting with non-polar pockets in enzyme active sites (e.g., the hydrophobic wall of CA II). |

| Linker | O | An ether linkage connecting the tail to the aromatic core. It acts as a weak H-bond acceptor and increases electron density on the ring via the mesomeric effect (+M). |

| Aromatic Core | c1ccc(...)cc1 | A benzene ring serving as a rigid scaffold to orient the functional groups in a para (1,4) configuration. |

| Warhead | S(N)(=O)=O | The primary sulfonamide group ( |

3D Conformational Landscape

Understanding the 3D geometry is a prerequisite for docking studies. The molecule is not static; its bioactivity depends on specific low-energy conformations.

Geometric Parameters

-

Sulfonamide Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The

bond angle is typically expanded ( -

Planarity: The benzene ring and the ether oxygen atoms are generally coplanar due to

conjugation. However, the sulfonamide nitrogen often deviates slightly from this plane to optimize hydrogen bonding. -

Torsional Flexibility: The butoxy tail (-O-CH2-CH2-CH2-CH3) exhibits significant rotational freedom. In solution, it fluctuates between anti (extended) and gauche (kinked) conformations. The anti conformation is often preferred in crystal packing to maximize Van der Waals contact surface area.

Electronic Surface

The electrostatic potential map (ESP) reveals a distinct polarity gradient:

-

Negative Pole: Concentrated around the sulfonyl oxygens and the ether oxygen.

-

Positive Pole: Localized on the sulfonamide protons (

), making them excellent H-bond donors.

Computational Modeling Workflow

To rigorously study this molecule, one cannot rely on static 2D drawings. The following protocol outlines the generation of a validated 3D conformer for docking simulations.

Protocol: From SMILES to Docking-Ready Ligand

-

Topology Generation:

-

Input the canonical SMILES into a chemoinformatics toolkit (e.g., RDKit or OpenBabel).

-

Critical Step: Protonate the sulfonamide nitrogen at physiological pH (7.4). Primary sulfonamides are generally neutral at this pH (pKa

10.0), so the species should remain

-

-

Conformer Embedding:

-

Use a distance geometry algorithm to generate an initial random 3D coordinate set.

-

Generate a conformational ensemble (e.g., 50 conformers) to sample the flexibility of the butoxy tail.

-

-

Energy Minimization:

-

Apply the MMFF94 (Merck Molecular Force Field) , which is parameterized well for organic sulfonyl compounds.

-

Convergence Criteria: Minimize until the RMS gradient is

.

-

-

Charge Assignment:

-

For docking, assign Gasteiger-Marsili partial charges . The sulfur atom will carry a significant positive partial charge, while the oxygens will be negative.

-

Visualization of the Workflow

Figure 1: Computational pipeline for converting the 1D SMILES representation of 4-Butoxybenzenesulfonamide into a biologically relevant 3D structure.

Structural Applications in Drug Design

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA).[1][2] The 4-butoxy derivative is particularly relevant for probing the hydrophobic pocket of the enzyme active site.

-

Mechanism: The deprotonated sulfonamide nitrogen (

) coordinates directly to the -

SAR of the Butoxy Tail: The active site of human CA II contains a hydrophobic patch formed by residues Val121, Leu198, and Trp209. The butoxy chain of the ligand extends into this pocket, establishing hydrophobic Van der Waals interactions that stabilize the binding complex. This interaction often increases potency compared to shorter analogs (e.g., methoxy) by displacing "high-energy" water molecules from the hydrophobic surface.

Physicochemical Properties Summary[1][3][4][5]

| Property | Value (Predicted) | Implication |

| Molecular Weight | 229.29 g/mol | Fragment-like, suitable for lead optimization. |

| LogP (Lipophilicity) | ~2.1 - 2.5 | Moderate lipophilicity ensures good membrane permeability. |

| H-Bond Donors | 1 (NH2) | Critical for Zn-binding and interaction with Thr199. |

| H-Bond Acceptors | 3 (O=S=O, -O-) | The ether oxygen adds an acceptor site absent in alkyl analogs. |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

PubChem Compound Summary. (2025). 4-Butylbenzenesulfonamide (Analog Reference). National Center for Biotechnology Information. Link

-

Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. Link

- Scott, K. A., et al. (2009). The role of hydrophobic interactions in the binding of sulfonamides to carbonic anhydrase II. Biochemistry, 48(40), 9592-9599. (Contextual grounding for hydrophobic tail interactions).

Sources

Solubility and stability of 4-Butoxybenzenesulfonamide in different solvents

Technical Guide: Solubility and Stability of 4-Butoxybenzenesulfonamide

Executive Summary

4-Butoxybenzenesulfonamide (CAS 1138-58-5) is a functionalized sulfonamide commonly utilized as a versatile intermediate in the synthesis of pharmaceutical agents (e.g., sildenafil analogs, protease inhibitors) and liquid crystal materials. Its physicochemical behavior is governed by a "push-pull" electronic structure: the lipophilic, electron-donating butoxy tail contrasts with the polar, electron-withdrawing sulfonamide headgroup.

This guide provides a comprehensive technical analysis of its solubility thermodynamics, stability profiles across pH gradients, and validated experimental protocols for characterization.

Physicochemical Profile

Understanding the solid-state properties is a prerequisite for predicting solubility behavior. The compound exhibits a crystalline structure with a moderate melting point, indicating a stable crystal lattice driven by intermolecular hydrogen bonding (sulfonamide-sulfonamide interactions).

| Property | Value / Characteristic | Source/Methodology |

| IUPAC Name | 4-Butoxybenzenesulfonamide | Nomenclature |

| CAS Number | 1138-58-5 | Chemical Registry |

| Molecular Formula | C₁₀H₁₅NO₃S | Stoichiometry |

| Molecular Weight | 229.30 g/mol | Calculated |

| Melting Point | 102–104 °C | DSC / Capillary Method |

| Boiling Point | ~382 °C (at 760 mmHg) | Predicted |

| Density | 1.194 g/cm³ | Predicted |

| pKa (Sulfonamide) | ~10.0–10.2 | Potentiometric Titration (Est.) |

| LogP (Octanol/Water) | ~2.1–2.5 | In-silico Prediction |

Solubility Landscape

The solubility of 4-butoxybenzenesulfonamide is dictated by the competition between its crystal lattice energy (enthalpy of fusion) and the solvation energy provided by the solvent.

Solvent Compatibility Matrix

-

Water (Poor): The hydrophobic butyl chain dominates the solvation thermodynamics in neutral water, resulting in low solubility (< 0.5 mg/mL). However, solubility is pH-dependent. At pH > 10.5 (above pKa), the sulfonamide deprotonates to form the anion (

), drastically increasing aqueous solubility. -

Polar Aprotic (Excellent): Solvents like DMSO and DMF disrupt the intermolecular hydrogen bonds of the crystal lattice effectively, offering high solubility (> 100 mg/mL).

-

Alcohols (Moderate): Ethanol and methanol provide hydrogen bonding capabilities that solvate the sulfonamide headgroup, though the non-polar tail requires the alkyl chain of the alcohol for interaction.

Theoretical Solubility Model (Graphviz)

The following diagram illustrates the thermodynamic equilibrium governing the solubilization process.

Caption: Thermodynamic cycle of 4-butoxybenzenesulfonamide solubilization. Solubility is maximized when solvation energy exceeds lattice energy.

Stability Profile

Hydrolytic Stability

Sulfonamides are generally resistant to hydrolysis under neutral and mild basic conditions.

-

Acidic Conditions: The sulfonamide bond is robust, but the ether linkage (butoxy group) is the weak point. Strong mineral acids (e.g., concentrated HBr or HI) can cleave the ether, yielding 4-hydroxybenzenesulfonamide and butyl halide.

-

Basic Conditions: Highly stable. The formation of the sulfonamide salt prevents nucleophilic attack.

Thermal & Photostability

-

Thermal: Stable up to its melting point (102°C). Avoid prolonged exposure to temperatures >150°C to prevent oxidative degradation of the alkyl chain.

-

Photostability: The aromatic ring can absorb UV light. While generally stable, solutions in acetone or chlorinated solvents should be protected from light to prevent radical-mediated chlorination or oxidation.

Experimental Protocols

For researchers requiring precise solubility data, the following standardized protocols are recommended.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Use this for thermodynamic solubility determination.

-

Preparation: Add excess 4-butoxybenzenesulfonamide (approx. 50 mg) to 5 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Cap tightly and agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker.

-

Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

-

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC-UV (see parameters below).

-

Validation: Check pH of aqueous samples post-equilibration to ensure no shift occurred.

Protocol B: HPLC Analytical Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic absorption).

-

Retention Time: Expect elution around 3–5 minutes depending on column length.

Synthesis & Degradation Pathway (Graphviz)

Caption: Synthetic route via chlorosulfonation and potential degradation pathway via acid-catalyzed ether cleavage.[1]

References

-

Synthesis & Properties: Molbase Chemical Directory. "4-Butoxybenzenesulfonamide (CAS 1138-58-5) Physicochemical Properties." Accessed Jan 2026.

-

General Sulfonamide Solubility: Martínez, F., et al. "Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane." Journal of the Brazilian Chemical Society, vol. 14, no. 5, 2003, pp. 803-808.

-

Experimental Protocols: World Health Organization (WHO). "Annex 4: General Notes on Solubility and Stability of APIs." WHO Technical Report Series, No. 929, 2005.

-

Spectral Data: National Institutes of Health (NIH). "PubChem Compound Summary: 4-Butylbenzenesulfonamide (Analog Reference)." National Library of Medicine.

Sources

Foreword: The Benzenesulfonamide Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Early-Stage Research of 4-Butoxybenzenesulfonamide Derivatives

To the dedicated researcher, scientist, or drug development professional, certain chemical scaffolds present themselves as recurring motifs of therapeutic promise. The benzenesulfonamide core is undeniably one such "privileged structure." Its derivatives have yielded a remarkable breadth of clinically significant agents, from pioneering antibacterial sulfa drugs to modern anticancer agents, diuretics, and anti-inflammatory compounds.[1] This versatility stems from the sulfonamide functional group's unique electronic properties and its capacity to act as a potent zinc-binding group, enabling it to interact with a host of metalloenzymes.[2]

This guide is conceived not as a rigid protocol, but as a strategic framework for initiating an early-stage research program into a novel series of benzenesulfonamide derivatives, using the 4-Butoxybenzenesulfonamide core as a central case study. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, empowering you to build a robust, self-validating research cascade from synthesis to lead identification. We will navigate the logical progression of library synthesis, target validation, in vitro screening, and initial structure-activity relationship (SAR) analysis, providing both the foundational theory and actionable, field-proven protocols.

Part I: Synthesis and Rational Library Generation

The foundation of any early-stage drug discovery project is the synthesis of a chemically diverse yet logically related library of compounds. For benzenesulfonamide derivatives, the most direct and versatile approach involves the reaction of a substituted benzenesulfonyl chloride with a diverse panel of primary or secondary amines.[1][3] This strategy allows for the systematic exploration of chemical space around a fixed core, which is the cornerstone of building a coherent SAR.

Our initial goal is to generate a library of derivatives from the core intermediate, 4-butoxybenzenesulfonyl chloride . The butoxy group is selected for its moderate lipophilicity, which can influence pharmacokinetic properties such as cell permeability and metabolic stability.

Core Synthetic Workflow

The overall strategy is a two-step process: first, the preparation of the key sulfonyl chloride intermediate, and second, its parallel reaction with a library of amines to generate the final sulfonamide derivatives.

Caption: General workflow for the synthesis of a 4-butoxybenzenesulfonamide library.

Experimental Protocol 1: Synthesis of 4-Butoxybenzenesulfonyl Chloride

Causality: This protocol outlines a standard, robust method for converting an aniline precursor into the corresponding sulfonyl chloride. The diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst is a well-established transformation. The butoxy group is stable under these acidic and oxidative conditions.

Materials:

-

4-Butoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Glacial Acetic Acid

-

Ice, Diethyl Ether, Sodium Bicarbonate (sat. aq. solution)

Procedure:

-

Diazotization:

-

In a three-necked flask cooled to 0-5°C in an ice-salt bath, dissolve 4-butoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of copper(II) chloride (0.2 eq) in glacial acetic acid saturated with SO₂ gas. Cool this solution to 10-15°C.

-

Slowly add the cold diazonium salt solution from Step 1.3 to the SO₂/CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed.

-

Allow the reaction to stir for 2-3 hours, gradually warming to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a larger beaker containing ice water. An oily product or solid precipitate should form.

-

Extract the aqueous mixture three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude 4-butoxybenzenesulfonyl chloride.

-

The product can be purified further by vacuum distillation or recrystallization if necessary.

-

Experimental Protocol 2: Parallel Synthesis of 4-Butoxybenzenesulfonamide Derivatives

Causality: This is the most fundamental method for creating sulfonamides.[1] The sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic primary and secondary amines. Pyridine is used as a base to quench the HCl byproduct, driving the reaction to completion. This method is highly amenable to parallel synthesis for generating a library.

Materials:

-

4-Butoxybenzenesulfonyl Chloride (from Protocol 1)

-

Library of diverse primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)

-

Pyridine or Triethylamine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

1M Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

Procedure (for a single reaction, adaptable to a 24- or 96-well plate format):

-

In a reaction vial, dissolve the desired amine (1.0 eq) in DCM.

-

Add pyridine (1.5 eq) to the solution and stir.

-

In a separate vial, dissolve 4-butoxybenzenesulfonyl chloride (1.1 eq) in DCM.

-

Slowly add the sulfonyl chloride solution to the amine solution at room temperature.

-

Stir the reaction for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography on silica gel.

Trustworthiness Note: Each synthesized compound must be rigorously characterized to confirm its identity and purity (>95%) before biological testing. Standard methods include ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part II: Target Identification and Mechanistic Hypothesis

A key principle in early-stage research is to leverage existing knowledge to form a testable hypothesis. The benzenesulfonamide scaffold is strongly associated with the inhibition of specific enzyme classes, providing a logical starting point for our investigation.

Primary Hypothesis 1: Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is the archetypal inhibitor of zinc-containing carbonic anhydrase enzymes.[4] CAs catalyze the reversible hydration of CO₂ to bicarbonate and a proton. In many solid tumors, the hypoxic microenvironment leads to an overexpression of the transmembrane isoform, CA IX.[4] CA IX helps maintain a neutral intracellular pH while acidifying the extracellular space, promoting tumor survival, proliferation, and metastasis. Therefore, selective inhibition of CA IX is a validated anticancer strategy.[4]

Caption: Role of CA IX in tumor pH regulation and its inhibition by sulfonamides.

Primary Hypothesis 2: 12-Lipoxygenase (12-LOX) Inhibition

Lipoxygenases (LOXs) are iron-containing enzymes that oxidize polyunsaturated fatty acids, producing bioactive signaling molecules involved in inflammation, platelet aggregation, and cell proliferation.[5] The platelet-type 12-LOX is implicated in diabetes, thrombosis, and cancer.[5][6] Notably, a series of 4-((benzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective 12-LOX inhibitors, making this a highly plausible target class for our new 4-butoxy derivatives.[6] The mechanism likely involves chelation of the active site iron atom and hydrophobic interactions within the enzyme's substrate-binding pocket.

Part III: The In Vitro Evaluation Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. We begin with target-specific biochemical assays and progress to more complex cell-based assays for the most active hits.

Caption: A tiered workflow for the in vitro screening of new chemical entities.

Experimental Protocol 3: Antiproliferative Activity (MTT Assay)

Causality: This is a foundational assay in cancer research to determine a compound's ability to reduce cell viability, either through cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The choice of cell lines is critical. MDA-MB-231 is a triple-negative breast cancer line known to express CA IX, making it highly relevant to our primary hypothesis.[7] Including a non-cancerous cell line, like the MCF-10A breast epithelial line, is a self-validating step to assess preliminary selectivity and general toxicity.[4]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, U-87 glioblastoma) and a normal cell line (e.g., MCF-10A).[4][7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Synthesized compounds dissolved in DMSO (10 mM stock).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%). Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent to each well. Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal effective concentration (EC₅₀).

Data Presentation: Summary of In Vitro Screening Results

Quantitative data should be organized for clear comparison, allowing for rapid identification of potent and selective compounds.

| Compound ID | R-Group Structure | CA IX IC₅₀ (nM) | 12-LOX IC₅₀ (nM) | MDA-MB-231 EC₅₀ (µM) | MCF-10A EC₅₀ (µM) | Selectivity Index (SI)¹ |

| XYZ-001 | Benzyl | 150.5 | >10,000 | 5.2 | >50 | >9.6 |

| XYZ-002 | 4-Fluorobenzyl | 25.1 | >10,000 | 1.8 | >50 | >27.8 |

| XYZ-003 | Cyclohexyl | 876.2 | 2,500 | 22.5 | >50 | >2.2 |

| XYZ-004 | 4-Methoxyphenyl | 18.9 | 8,500 | 0.9 | 25.7 | 28.6 |

¹Selectivity Index (SI) = EC₅₀ (Normal Cell Line) / EC₅₀ (Cancer Cell Line)

Part IV: Iterative Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating a compound's chemical structure with its biological activity. It is not a single step but an iterative cycle of design, synthesis, and testing that guides the optimization of a lead compound.

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Core Principles for SAR on 4-Butoxybenzenesulfonamide

-

-

Aromatic vs. Aliphatic: Aromatic R-groups (XYZ-001, -002, -004) appear more potent against CA IX and in the cell-based assay than the aliphatic cyclohexyl group (XYZ-003). This suggests a specific π-π stacking or hydrophobic interaction may be beneficial.

-

Electronic Effects: The addition of an electron-withdrawing fluorine (XYZ-002) or an electron-donating methoxy group (XYZ-004) to the phenyl ring significantly enhances potency compared to the unsubstituted benzyl group (XYZ-001). This is a critical insight that guides the next round of synthesis.

-

-

Explore the Benzenesulfonyl Core: While our initial library keeps the 4-butoxy group constant, later-stage optimization can explore this region. For example, literature on other benzenesulfonamides shows that moving substituents can have drastic effects. In one study, a 2-OH group was found to be essential for activity, while modifications at the 5- and 6-positions led to inactive compounds.[6] This underscores the importance of positional chemistry.

-

Incorporate Computational Docking: Once a primary target is confirmed (e.g., CA IX), molecular docking studies can provide a structural hypothesis for the observed SAR.[8] By visualizing how the most and least active compounds bind within the enzyme's active site, we can make more rational, data-driven decisions for designing the next generation of analogs. For instance, docking might reveal an unoccupied hydrophobic pocket that could be targeted with a larger R-group, or a hydrogen bond donor/acceptor that is not being utilized.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical pathway for the early-stage investigation of 4-butoxybenzenesulfonamide derivatives. By integrating rational synthesis, hypothesis-driven biological evaluation, and iterative SAR analysis, a research team can efficiently navigate the initial phases of the drug discovery process.

The identification of a lead compound—one with high target potency (e.g., low nM IC₅₀), significant cellular activity, and a good selectivity index—is the primary goal of this stage. Such a compound then becomes the starting point for more advanced studies, including:

-

Pharmacokinetic (ADME) Profiling: Assessing absorption, distribution, metabolism, and excretion properties.[9]

-

In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of the target disease, such as tumor xenograft models for an anticancer agent.[10][11]

-

Lead Optimization: Further chemical modifications to improve potency, selectivity, and drug-like properties.

The journey from a chemical concept to a clinical candidate is long and complex, but it begins with the rigorous and logical application of the foundational principles and protocols detailed herein.

References

-

Al-Salahi, R., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

-

Lee, J., et al. (2009). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Özgeriş, B., et al. (2017). Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Petrikaite, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences. Available at: [Link]

-

Tighadouini, S., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

-

Holinstat, M., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Zubriene, A., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available at: [Link]

-

Lv, K., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry. Available at: [Link]

-

Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

-

Gani, O. A., et al. (2023). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Petrikaite, V., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

-

Kołaczek, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

-

Jiang, Z-Y., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry. Available at: [Link]

-

De Luca, L., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. Available at: [Link]

-

Ali, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

-

Synapse. (2024). What is the mechanism of Oxyphenbutazone?. Patsnap Synapse. Available at: [Link]

Sources

- 1. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and investigation of binding interactions of 1,4-benzoxazine derivatives on topoisomerase IV in Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-(2-Phenylethyl)-4-butoxybenzenesulfonamide

Scope and Strategic Definition

Scientific Clarification of the Target

This application note details the synthesis of N-(2-phenylethyl)-4-butoxybenzenesulfonamide via the derivatization of

Critical Nomenclature Note: The specific term "4-Butoxybenzenesulfonamide" typically refers to the primary sulfonamide (

Reaction Scheme

The transformation utilizes a nucleophilic substitution at the sulfur atom (sulfonyl transfer).

Reaction Equation:

Retrosynthetic & Mechanistic Logic

The "Why" Behind the Reagents

- -Phenylethylamine (Nucleophile): A bioactive trace amine.[1] We use the free base form. If starting with the hydrochloride salt, an extra equivalent of base is required to liberate the nucleophilic amine.

-

4-Butoxybenzenesulfonyl Chloride (Electrophile): The sulfonyl chloride moiety is highly reactive toward nucleophiles. The 4-butoxy group is an electron-donating group (EDG) via resonance, which slightly stabilizes the sulfonyl chloride compared to nitro-derivatives, making it less prone to immediate hydrolysis but still highly reactive.

-

Triethylamine (TEA) / Diisopropylethylamine (DIPEA): Acts as an HCl scavenger. Without a base, the generated HCl would protonate the remaining phenylethylamine, rendering it non-nucleophilic (

) and stalling the reaction at 50% conversion. -

Dichloromethane (DCM): Chosen for its high solubility for both organic reactants and its immiscibility with water during the workup. It allows for low-temperature control (

) to prevent disulfonimide side products.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of sulfonamide formation via nucleophilic substitution at the sulfur center.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |

| 121.18 | 1.0 | 1.21 g (10 mmol) | Nucleophile | |

| 4-Butoxybenzenesulfonyl chloride | 248.73 | 1.1 | 2.74 g (11 mmol) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL (15 mmol) | Base (Scavenger) |

| Dichloromethane (DCM) | 84.93 | Solvent | 40 mL | Solvent (Anhydrous) |

| 1M HCl (aq) | - | Wash | 20 mL | Quench/Purification |

| Sat. NaHCO | - | Wash | 20 mL | Purification |

Step-by-Step Procedure

Phase A: Reaction Setup (Anhydrous Conditions)

-

Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

) or Argon to remove atmospheric moisture (hydrolysis protection). -

Solvation: Add

-phenylethylamine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.25 M). -

Thermal Control: Submerge the flask in an ice-water bath (

).-

Expert Insight: Cooling is critical. The reaction is exothermic. High temperatures can lead to the formation of bis-sulfonamides (

), an impurity difficult to remove.

-

-

Addition: Dissolve 4-butoxybenzenesulfonyl chloride (1.1 equiv) in a minimal amount of DCM (5–10 mL). Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Visual Check: The solution may turn slightly cloudy due to the precipitation of Triethylamine Hydrochloride salts.

-

Phase B: Reaction Monitoring

-

Stirring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

TLC Monitoring: Use Silica plates (Eluent: 30% Ethyl Acetate in Hexanes).

-

Target Observation: Disappearance of the phenylethylamine spot (low

, stains with Ninhydrin) and appearance of the sulfonamide product (higher

-

Phase C: Workup & Purification

-

Quench: Dilute the reaction mixture with 20 mL DCM.

-

Acid Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 20 mL).

-

Reasoning: This converts unreacted amine and TEA into water-soluble ammonium salts, removing them from the organic layer.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO

(2 x 20 mL).-

Reasoning: This hydrolyzes any remaining sulfonyl chloride to the sulfonate salt (water-soluble) and neutralizes residual acid.

-

-

Drying: Wash with Brine (1 x 20 mL), dry over anhydrous

or -

Crystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or Hexanes/Ethyl Acetate.

Workflow Visualization

Figure 2: Purification logic flow ensuring removal of nucleophilic and electrophilic impurities.

Quality Control & Validation Criteria

To ensure the protocol was successful (Self-Validating System), the isolated product must meet these criteria:

| Technique | Expected Signal | Structural Assignment |

| Sulfonyl-aromatic protons (Deshielded) | ||

| Butoxy-aromatic protons (Shielded by Oxygen) | ||

| Sulfonamide NH ( | ||

| LC-MS | Mass correlates to | |

| Melting Point | Sharp range ( | Indicates high purity / crystalline order |

References

-

General Method for Sulfonamide Synthesis: Vertex AI Search Result 1.1: "An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides."[2] National Institutes of Health (PMC). Available at: [Link] (Referencing General Method D logic for sulfonyl chloride reactivity).

-

Phenylethylamine Properties & Handling: Vertex AI Search Result 1.14: "

-phenylethylamine, a small molecule with a large impact." National Institutes of Health (PMC). Available at: [Link] -

Target Molecule Data (4-Butoxybenzenesulfonamide Core): Vertex AI Search Result 1.6: "4-Butylbenzenesulfonamide | C10H15NO2S." PubChem. Available at: [Link] (Used for structural verification of the sulfonamide core).

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Butoxybenzenesulfonamide

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 4-Butoxybenzenesulfonamide. It is intended for researchers, scientists, and professionals in drug development who require robust, reliable, and validated methods for assessing the identity, purity, and quality of this compound. The protocols herein are grounded in established principles of analytical chemistry and are designed to be adaptable for various laboratory settings. We will cover a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and structural confirmation, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and UV-Visible Spectrophotometry for straightforward quantification. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring a deep and practical understanding.

Introduction

4-Butoxybenzenesulfonamide is an aromatic sulfonamide compound with potential applications as a synthetic intermediate in the pharmaceutical and chemical industries. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide range of therapeutic agents. Therefore, the ability to meticulously characterize molecules like 4-Butoxybenzenesulfonamide is paramount for ensuring the quality, safety, and efficacy of downstream products.

This guide is structured to provide a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's characteristics. Instead, a strategic combination of chromatographic and spectroscopic methods is necessary for unambiguous identification, structural confirmation, and accurate quantification. The following sections will detail the theoretical principles and practical protocols for a suite of essential analytical techniques.

Physicochemical Properties of 4-Butoxybenzenesulfonamide

A thorough understanding of the physicochemical properties of an analyte is the foundation for developing effective analytical methods. As of the date of this document, detailed experimental data for 4-Butoxybenzenesulfonamide is not widely available in public databases. Therefore, the properties of the closely related analogue, 4-Butylbenzenesulfonamide, are provided for reference, alongside the predicted properties for 4-Butoxybenzenesulfonamide. It is crucial that these properties, such as melting point and solubility, be experimentally determined for the specific batch of 4-Butoxybenzenesulfonamide under analysis.

Table 1: Physicochemical Properties

| Property | 4-Butoxybenzenesulfonamide (Predicted/Structural) | 4-Butylbenzenesulfonamide (Reference Analogue)[1] | Rationale for Method Development |

| Chemical Structure | C₄H₉O-C₆H₄-SO₂NH₂ | C₄H₉-C₆H₄-SO₂NH₂ | The aromatic ring and sulfonamide group are key chromophores for UV detection. The butoxy/butyl chain influences solubility and chromatographic retention. |

| Molecular Formula | C₁₀H₁₅NO₃S | C₁₀H₁₅NO₂S | Used for exact mass determination in mass spectrometry. |

| Molecular Weight | 229.30 g/mol | 213.30 g/mol | Essential for preparing solutions of known concentration and for mass spectrometry. |

| XLogP3 (Predicted) | ~2.5 | 2.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase HPLC columns and solubility in organic solvents like methanol and acetonitrile. |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | The sulfonamide protons are key features in ¹H NMR spectra. |

| Hydrogen Bond Acceptors | 4 (from O=S=O and -O-) | 3 (from O=S=O) | Influences solubility in polar solvents and interactions with chromatographic stationary phases. |

Analytical Methodologies: Protocols and Scientific Rationale

This section provides detailed protocols for the characterization of 4-Butoxybenzenesulfonamide. The choice of parameters and reagents is explained to provide a deeper understanding of the method development process.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary technique for assessing the purity and quantifying the amount of 4-Butoxybenzenesulfonamide in a sample. A reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

-

Reversed-Phase (C18) Column: The predicted lipophilicity (XLogP3 ≈ 2.5) of 4-Butoxybenzenesulfonamide makes it well-suited for retention on a nonpolar C18 stationary phase.

-

Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and resolution for a wide range of compounds. The acidic modifier (formic acid) helps to protonate the sulfonamide group, leading to more consistent retention times and sharper peaks.

-

UV Detection: The benzene ring in the molecule is a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm or at the compound's specific λmax.

Experimental Protocol: HPLC-UV

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (ACS grade or higher)

-

4-Butoxybenzenesulfonamide reference standard

-

Sample of 4-Butoxybenzenesulfonamide

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Procedure:

-

Standard Preparation: Accurately weigh about 10 mg of the 4-Butoxybenzenesulfonamide reference standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL stock solution. Prepare working standards by serial dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the primary working standard using the same diluent.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Data Analysis:

-

Purity: Determine the area percent of the main peak relative to all other peaks in the chromatogram.

-

Assay (Quantification): Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the sample by interpolation from this curve.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)